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Compound of Interest

2-Methylbenzo[d]thiazole-5-
Compound Name:
carbaldehyde

Cat. No.: B1271751

Disclaimer

Extensive searches of public scientific databases and peer-reviewed literature have not yielded
a complete, experimentally verified set of spectroscopic data for 2-Methylbenzo[d]thiazole-5-
carbaldehyde (CAS: 20061-46-5). This guide has been constructed as an expert-level
predictive analysis. The data presented herein is derived from foundational spectroscopic
principles and comparative analysis with structurally analogous, well-characterized
benzothiazole derivatives and aromatic aldehydes. This document is intended to serve as a
robust reference and predictive tool for researchers, scientists, and drug development
professionals working with this class of compounds.

Introduction: The 2-Methylbenzothiazole Scaffold

The benzothiazole ring system, which features the fusion of a benzene ring with a thiazole ring,
is a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1] Its
derivatives are known to exhibit a vast array of biological activities, including but not limited to,
antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific biological and
chemical properties of a benzothiazole derivative are heavily influenced by the nature and
position of its substituents.
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The subject of this guide, 2-Methylbenzo[d]thiazole-5-carbaldehyde, incorporates two key
features: a methyl group at the 2-position and a carbaldehyde (aldehyde) group at the 5-
position of the benzene ring. The aldehyde group is a particularly versatile chemical handle,
providing a reactive site for the synthesis of more complex molecular architectures, such as
Schiff bases, hydrazones, or further oxidized carboxylic acids, making this compound a
valuable synthetic intermediate. Understanding its spectroscopic signature is paramount for
reaction monitoring, quality control, and structural confirmation.

This guide provides a detailed, predictive analysis of the Proton Nuclear Magnetic Resonance
(*H NMR), Carbon-13 NMR (33C NMR), Fourier-Transform Infrared (FT-IR), and Mass
Spectrometry (MS) data for 2-Methylbenzo[d]thiazole-5-carbaldehyde.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following IUPAC-recommended numbering
scheme for the benzothiazole ring system is used throughout this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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